Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure
93710-27-1 structure
Product Name:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
CAS-Nr.:93710-27-1
MF:C19H22N2O3
MW:326.389585018158
CID:804170
PubChem ID:125060
Update Time:2024-10-26

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
    • Leuconolam
    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...
    • (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione
    • [ "" ]
    • (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)
    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)
    • (-)-Leuconolam
    • DTXSID80918194
    • AKOS040761980
    • 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
    • B2703-156290
    • Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer
    • 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione
    • 93710-27-1
    • Leuconolam sesquihydrate
    • 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato
    • 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE
    • Inchi: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)
    • InChI-Schlüssel: OXDBJKLQCGAPQX-UHFFFAOYSA-N
    • Lächelt: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O

Berechnete Eigenschaften

  • Genaue Masse: 326.16300
  • Monoisotopenmasse: 326.16304257g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 601
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 69.6Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • PSA: 69.64000
  • LogP: 2.59920

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L94290-5mg
Leuconolam
93710-27-1
5mg
¥4800.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4430-1 mg
Leuconolam
93710-27-1
1mg
¥2435.00 2022-02-28
TargetMol Chemicals
TN4430-5 mg
Leuconolam
93710-27-1 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN4430-1 mL * 10 mM (in DMSO)
Leuconolam
93710-27-1 98%
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
A2B Chem LLC
AH93572-1mg
Leuconolam
93710-27-1 97
1mg
$599.00 2024-07-18
TargetMol Chemicals
TN4430-5mg
Leuconolam
93710-27-1
5mg
¥ 4040 2024-07-20
A2B Chem LLC
AH93572-5mg
Leuconolam
93710-27-1 97.0%
5mg
$719.00 2024-07-18
TargetMol Chemicals
TN4430-1 ml * 10 mm
Leuconolam
93710-27-1
1 ml * 10 mm
¥ 4140 2024-07-20

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Referenz
Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F
Low, Yun-Yee; Hong, Fong-Jiao; Lim, Kuan-Hon; Thomas, Noel F.; Kam, Toh-Seok, Journal of Natural Products, 2014, 77(2), 327-338

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group
Ordeix, Sergi; Alcaraz, Marta; Llor, Nuria; Calbo, Arnau; Bosch, Joan; et al, Tetrahedron, 2020, 76(51),

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids
Geng, Qian; Li, Zining; Lu, Zhe; Liang, Guangxin, Youji Huaxue, 2016, 36(7), 1447-1464

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions
Li, Zining; Geng, Qian; Lv, Zhe; Pritchett, Beau P.; Baba, Katsuaki; et al, Organic Chemistry Frontiers, 2015, 2(3), 236-240

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
Referenz
Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam
Umehara, Atsushi; Ueda, Hirofumi; Tokuyama, Hidetoshi, Tetrahedron, 2021, 79,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 40 °C
Referenz
Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C
Xu, Zhengren; Wang, Qian; Zhu, Jieping, Journal of the American Chemical Society, 2015, 137(20), 6712-6724

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids
Pfaffenbach, Magnus; Gaich, Tanja, Chemistry - A European Journal, 2016, 22(11), 3600-3610

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 40 °C
Referenz
Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids
Xu, Zhengren; Wang, Qian; Zhu, Jieping, Journal of the American Chemical Society, 2013, 135(51), 19127-19130

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  16 h, 18 °C
Referenz
Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam
Banwell, Martin G.; Beck, Daniel A. S.; Willis, Anthony C., ARKIVOC (Gainesville, 2006, (3), 163-174

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products

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